Product packaging for Ethyl anthracene-9-carboxylate(Cat. No.:CAS No. 1754-54-7)

Ethyl anthracene-9-carboxylate

Cat. No.: B169361
CAS No.: 1754-54-7
M. Wt: 250.29 g/mol
InChI Key: HAIGJDFIKOFIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Materials and Chemical Biology Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their unique electronic and structural properties make them fundamental building blocks in various scientific disciplines. numberanalytics.comrsc.org In advanced materials science, the planar structure of PAHs allows for effective π-π stacking interactions, which is crucial for their performance in organic electronics. frontiersin.org This has led to their use in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. numberanalytics.comfrontiersin.org

In the realm of chemical biology, PAHs and their derivatives are utilized as fluorescent probes. rroij.comresearchgate.net Their ability to intercalate with DNA and their distinct fluorescence properties, which can be sensitive to the local environment, make them valuable tools for studying biological systems. rroij.com For instance, some anthracene (B1667546) derivatives exhibit changes in fluorescence when binding to specific DNA sequences. rroij.com The introduction of heteroatoms, such as nitrogen, into the PAH framework can further fine-tune their electronic and chemical properties, expanding their potential applications. rsc.org

The Role of Anthracene and its Derivatives in Contemporary Chemical Science

Anthracene, a three-ring PAH, is a particularly versatile scaffold in organic chemistry. numberanalytics.com Its derivatives have been extensively investigated for a wide range of applications due to their interesting photochemical and photophysical properties. rroij.combeilstein-journals.org These properties are leveraged in the creation of materials with thermochromic or photochromic behaviors, as well as in the development of optical, electronic, and magnetic switches. rroij.com

The chemical reactivity of the anthracene core allows for the synthesis of a vast number of derivatives with tailored functionalities. numberanalytics.com For example, modifications at the 9 and 10 positions of the anthracene ring can enhance fluorescence quantum yields. mdpi.com Furthermore, anthracene-based compounds have been explored for their potential in medicinal chemistry, with some derivatives showing promise as anticancer agents due to their ability to interact with DNA. frontiersin.org

Esterification as a Strategy for Modifying Anthracene Properties and Expanding Research Avenues

Esterification is a fundamental chemical reaction used to convert carboxylic acids into esters. In the context of anthracene chemistry, esterification of anthracene carboxylic acids serves as a powerful strategy to modify the parent molecule's properties and broaden its research applications. researchgate.net This chemical modification can enhance solubility, a crucial factor for processing and application in various media.

The introduction of an ester group can also influence the photophysical properties of the anthracene chromophore, such as its fluorescence quantum yield and emission wavelength. This tunability is of significant interest in the development of fluorescent probes and materials for organic light-emitting devices. For example, the synthesis of various esters of anthracene acid adducts has been shown to yield compounds useful as plasticizers for polymers. google.com.na The specific ester group can be chosen to fine-tune the compatibility and physical properties of the resulting material. google.com.na A common method for synthesizing these esters is through the reaction of an anthracene-carbonyl chloride with an alcohol. researchgate.net

Properties of Ethyl Anthracene-9-Carboxylate

The following table summarizes some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C17H14O2
Molecular Weight 250.297 g/mol
Boiling Point 416.098°C at 760 mmHg
Flash Point 194.157°C
Density 1.18 g/cm³
Refractive Index 1.661
CAS Number 1754-54-7

Data sourced from multiple chemical suppliers and databases. chemsrc.comlookchem.comechemi.com

Synthesis and Research Findings

The synthesis of this compound typically involves the esterification of 9-anthracenecarboxylic acid with ethanol (B145695). One documented method involves reacting 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine. researchgate.net Another general approach for creating anthracene esters is the reaction between the parent dicarboxylic acid and an alcohol, often with an acid catalyst. The synthesis of the precursor, 9-anthracenecarboxylic acid, can be achieved through the oxidation of 9-anthraldehyde. patsnap.com Modern methods may utilize sodium chlorite (B76162) as the oxidizing agent. google.com

Research on this compound has highlighted its conformational features, which are similar to its methyl ester counterpart. researchgate.net However, even this slight modification in the ester group can significantly influence the molecular packing in the crystal structure. researchgate.net The crystal structure of this compound is stabilized by C-H···O interactions and edge-to-face arene interactions. researchgate.net The dihedral angle between the carboxylate group and the anthracene ring system is a key structural parameter. researchgate.net Such structural and photophysical studies are crucial for understanding how these molecules can be used as building blocks in materials science, for example, in the design of novel fluorescent probes or materials with specific electronic properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B169361 Ethyl anthracene-9-carboxylate CAS No. 1754-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGJDFIKOFIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505568
Record name Ethyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-54-7
Record name Ethyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Anthracene 9 Carboxylate and Analogous Anthracene Esters

Classical Esterification Routes to Ethyl Anthracene-9-carboxylate

Traditional methods for synthesizing this compound rely on well-established esterification principles, starting from 9-anthracenecarboxylic acid. These routes are valued for their reliability and are foundational in organic synthesis.

The most direct approach to this compound is the esterification of 9-anthracenecarboxylic acid with ethanol (B145695). A modified Fischer esterification procedure involves activating the carboxylic acid to facilitate the reaction. In one such method, 9-anthracenecarboxylic acid is first dissolved in a solvent like toluene (B28343) with an excess of trifluoroacetic anhydride. acs.org The addition of excess ethanol to this mixture initiates the esterification, which proceeds over 30 to 100 minutes, sometimes with gentle warming. acs.org After the reaction, the ester is purified through extraction and recrystallization. acs.org To prevent unwanted photochemical dimerization, exposure of the anthracene (B1667546) compounds to light is typically minimized during the process. acs.org

Alternative direct methods include base-promoted esterification. One reported synthesis involves heating 9-anthracenecarboxylic acid with potassium hydroxide (B78521) in ethanol, though specific conditions like reaction time and yield are not always extensively detailed. chemicalbook.com

Table 1: Comparison of Direct Esterification Methods

MethodActivating Agent/CatalystKey ReagentsTypical Conditions
Modified Fischer Esterification Trifluoroacetic anhydride9-Anthracenecarboxylic acid, Ethanol, TolueneStirring for 30-100 minutes; may require slight warming. acs.org
Base-Promoted Esterification Potassium hydroxide9-Anthracenecarboxylic acid, EthanolHeating. chemicalbook.com

An alternative and highly effective classical route involves a two-step process starting with the conversion of 9-anthracenecarboxylic acid into a more reactive intermediate, 9-anthracenecarbonyl chloride. evitachem.com This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride. evitachem.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. evitachem.com

Once synthesized, the 9-anthracenecarbonyl chloride is a highly reactive acyl chloride. evitachem.com It readily undergoes nucleophilic acyl substitution with alcohols, such as ethanol, to form the corresponding ester, this compound. evitachem.com This reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. oup.com This method is particularly useful as the high reactivity of the acyl chloride generally leads to high yields of the final ester product. evitachem.com

Direct Synthesis from 9-Anthracenecarboxylic Acid and Ethanol

Advanced Synthetic Strategies for Anthracene Derivatives Relevant to this compound

Modern organic synthesis has introduced sophisticated techniques for constructing and functionalizing the core anthracene scaffold. These advanced strategies offer greater efficiency, selectivity, and access to a wider diversity of complex anthracene derivatives. nih.gov

Recent decades have seen a revolution in the synthesis of anthracene frameworks, largely driven by advancements in transition metal-catalyzed reactions. nih.govdoaj.org These methods provide powerful tools for building the polycyclic aromatic structure from simpler precursors, often with high efficiency and selectivity that traditional methods lack. nih.gov

Catalysts based on palladium, nickel, rhodium, and other transition metals are widely employed. doaj.orgresearchgate.net Key reactions include:

Cross-Coupling Reactions: The Suzuki-Miyaura coupling, which uses palladium catalysts to form biaryl bonds, is a versatile tool for assembling the anthracene core. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne groups, which can serve as precursors for subsequent cyclization reactions to form the anthracene rings. nih.gov

Alkene Dicarbofunctionalization: Nickel-catalyzed three-component reactions involving the difunctionalization of alkenes can be used to construct complex molecular architectures that, through subsequent acid-promoted cyclization and aromatization, yield the 9-substituted anthracene scaffold. nih.gov

C-H Activation and Annulation: Rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted and soluble anthracene derivatives. researchgate.net Palladium catalysts can also be used in tandem C-H activation and cyclization reactions to build complex tetracyclic benz[a]anthracene frameworks. beilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Anthracene Scaffold Synthesis

Reaction TypeCatalyst SystemDescription
Suzuki-Miyaura Coupling Palladium complexesForms key biaryl bonds necessary for constructing the anthracene framework. nih.gov
Sonogashira Coupling Palladium complexesCouples terminal alkynes with aryl halides to create precursors for cyclization. nih.gov
Alkene Dicarbofunctionalization Nickel catalystAssembles carbon fragments that are then cyclized to form the 9-substituted anthracene core. nih.gov
Oxidative Annulation Rhodium catalystCouples arylboronic acids with alkynes to build highly functionalized anthracene rings. researchgate.net

Beyond building the scaffold, transition metal catalysis is crucial for the direct functionalization of anthracene precursors. C-H activation has emerged as a particularly powerful strategy, allowing for the introduction of substituents onto the anthracene ring without the need for pre-functionalized starting materials. nih.gov

Palladium(II)-catalyzed reactions can achieve tandem transformations. For instance, a carboxyl-directed C-H alkenylation of a diphenyl carboxylic acid, followed by a secondary C-H activation and intramolecular C-C bond formation, leads to a substituted anthracene derivative after decarboxylative aromatization. beilstein-journals.org This approach provides a direct route to functionalized anthracenes that can be further elaborated. beilstein-journals.org The ability to directly functionalize C-H bonds offers a more atom-economical and efficient alternative to classical methods. nih.gov

Electrochemical methods represent a green and sustainable approach to synthesizing 9-anthracenecarboxylic acid, the direct precursor for this compound. goettingen-research-online.de Electrocarboxylation involves the electrochemical reduction of an organic substrate in the presence of carbon dioxide (CO₂), which acts as an inexpensive and renewable C1 building block. goettingen-research-online.debeilstein-journals.org

In one specific application, anthrone (B1665570) was directly converted to anthracene-9-carboxylic acid via electrocarboxylation with CO₂. researchgate.net By optimizing parameters such as the electrode material, supporting electrolyte, and temperature, a high yield of 96.1% was achieved. researchgate.net More advanced methods enable the direct C(sp²)-H carboxylation of (hetero)arenes using CO₂ under constant current conditions in a user-friendly undivided cell. goettingen-research-online.de This technique avoids the need for harsh chemical reductants or transition metal catalysts and has been demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. goettingen-research-online.de

Table 3: Overview of Electrochemical Carboxylation for Anthracenecarboxylic Acid Synthesis

MethodSubstrateKey FeaturesReported Yield
Direct Electrocarboxylation AnthroneUses CO₂; optimized conditions (electrode, electrolyte, temp.). researchgate.net96.1%
Direct C(sp²)-H Carboxylation (Hetero)arenesMetal-free; undivided cell; constant current. goettingen-research-online.de71% (gram scale for model substrate)

Green Chemistry Approaches in Anthracene Derivative Synthesis

The increasing emphasis on sustainable chemistry has prompted the development of more environmentally friendly synthetic routes for anthracene derivatives. frontiersin.orgnih.gov Traditional methods for synthesizing these compounds often involve harsh reaction conditions, extended reaction times, and the use of hazardous solvents. nih.gov In response, researchers are exploring green chemistry approaches, such as microwave-assisted synthesis, ultrasound-assisted reactions, photocatalysis, and the use of eco-friendly solvents, to create more efficient and sustainable processes. frontiersin.orgmdpi.comresearchgate.nettorvergata.it

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.comindianchemicalsociety.com This technique has been successfully applied to the synthesis of anthracene esters and their analogues.

A notable example is the Diels-Alder reaction between anthracene and methyl acrylate (B77674) to form 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, an analogous anthracene ester. Research comparing conventional heating with microwave irradiation for this synthesis found that the microwave-assisted method significantly shortens the reaction time from hours to minutes while achieving comparable or even higher yields. mdpi.com In the study, irradiating the reactants in xylene with a 1000 W microwave resulted in a 70-85% yield in just 6-8 minutes. mdpi.com In contrast, conventional methods required 24 to 48 hours to achieve similar yields. mdpi.com

MethodReagentsSolventTimeTemperature (°C) [a]Yield (%)Reference
Microwave IrradiationAnthracene, Methyl AcrylateXylene6-8 min266-28070-85 mdpi.com
Conventional (Sealed Tube)Anthracene, Methyl AcrylateXylene24 hrs12081 mdpi.com
Conventional (Reflux)Anthracene, Methyl AcrylateXylene48 hrs12084 mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for an Analogous Anthracene Ester. mdpi.com [a] Measured by infrared thermometry for the microwave method.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, represents another effective green chemistry strategy. researchgate.netrsc.org The phenomenon of acoustic cavitation enhances reaction rates and efficiency. biointerfaceresearch.com This method has been shown to be a rapid and efficient "green" alternative for synthesizing various esters, frequently resulting in higher product yields in shorter times and at lower temperatures than conventional techniques. researchgate.netbiointerfaceresearch.com

For instance, the ultrasound-assisted esterification of various carboxylic acids has demonstrated a significant intensification of the process. In one study, the reaction time for producing tertiary fatty aliphatic esters was reduced from 120 minutes with conventional heating to just 15 minutes under ultrasonic irradiation at room temperature. biointerfaceresearch.com This approach not only saves time but also reduces energy consumption and increases product yields by 2 to 10%. biointerfaceresearch.com The principles of this green method are applicable to the synthesis of analogous anthracene esters from the corresponding carboxylic acid.

Carboxylic AcidMethodTimeYield (%)Reference
Capric AcidUltrasound15 min91.2 biointerfaceresearch.com
Capric AcidConventional120 min82.4 biointerfaceresearch.com
Lauric AcidUltrasound15 min92.5 biointerfaceresearch.com
Lauric AcidConventional120 min86.3 biointerfaceresearch.com
Palmitic AcidUltrasound15 min94.7 biointerfaceresearch.com
Palmitic AcidConventional120 min92.1 biointerfaceresearch.com
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Esterification. biointerfaceresearch.com

Photocatalysis and Alternative Solvents

Photocatalysis aligns with green chemistry principles by using light, an abundant and clean energy source, to facilitate chemical transformations, often under mild conditions. torvergata.it While not a direct synthesis of the ester, research has shown that visible light can promote the aerobic oxygenation of anthracenes to produce anthraquinones using metal-free organic photocatalysts. torvergata.it This demonstrates the potential of light-driven methods for derivatizing the anthracene core in an environmentally friendly manner. Furthermore, catalytic asymmetric photocycloadditions have been developed for anthracene derivatives, showcasing a sophisticated, green approach to creating complex, stereodefined structures. nih.gov

The exploration of alternative reaction media is another key area of green chemistry. frontiersin.org Efforts to replace volatile organic solvents have led to the use of water or solvent-free reaction conditions. frontiersin.orgnih.gov For example, a one-pot, three-component cyclocondensation to prepare certain anthracene derivatives has been achieved using an Indium(III) chloride catalyst under solvent-free conditions, which offers advantages such as high yields and reduced chemical waste. frontiersin.orgnih.gov The use of water as a green solvent has also been highlighted as a viable medium for ultrasound-assisted multicomponent reactions. researchgate.net

Photophysical Phenomena of Ethyl Anthracene 9 Carboxylate and Analogues

Excited State Dynamics and Relaxation Pathways

The behavior of ethyl anthracene-9-carboxylate and its analogues after absorbing light is a complex process governed by the dynamics of their excited states and the various pathways through which they return to the ground state. These processes are often incredibly fast, occurring on the picosecond or even femtosecond timescale.

Ultrafast Spectroscopic Investigations of Singlet Excited States

Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are crucial for observing the rapid changes that occur in molecules immediately after photoexcitation. For anthracene (B1667546) derivatives, these studies reveal the evolution of the initially populated excited singlet state (S₁) to a relaxed fluorescent state.

In the case of anthracene-9-carboxylic acid, a close analogue of this compound, femtosecond-resolved emission spectroscopy shows a red-shifting of the emission that occurs within the first picosecond after excitation. researchgate.net This spectral evolution is attributed to the relaxation of the substituent's orientation in the S₁ state and is influenced by the solvent's response time. researchgate.net Specifically, for anthracene-9-carboxylic acid, the dihedral angle between the carboxylic group and the anthracene ring changes from nearly 60 degrees in the ground state to about 30 degrees in the relaxed excited state. researchgate.net In contrast, for the anthracene-9-carboxylate anion, where the carboxylic acid is deprotonated, there is minimal spectral evolution, indicating that the carboxylate group remains largely decoupled from the aromatic system, staying at an almost 90-degree angle in both the ground and excited states. researchgate.net

Femtosecond transient absorption studies on other anthracene derivatives, such as anthracene-9,10-endoperoxide, have shown that excitation can lead to ultrafast product formation within picoseconds. researchgate.netrsc.org These studies highlight the power of ultrafast spectroscopy in elucidating complex photoreaction pathways that compete with fluorescence and other relaxation processes. For instance, in a 9,10-bis(phenylethynyl)anthracene (B116448) dimer, the initial S₁ absorption evolves within the first few picoseconds, which is attributed to the planarization of the molecule in the excited state. nih.gov

Influence of Substituents on Excited State Properties of Anthracene Esters

The nature and position of substituents on the anthracene core significantly modulate the excited state properties of anthracene esters and related derivatives. nih.gov The addition of functional groups, whether electron-donating or electron-withdrawing, perturbs the electronic transitions of the anthracene ring, leading to changes in absorption and fluorescence characteristics. researchgate.netnih.gov

A systematic study on substituted anthracenes showed that all substitutions tend to cause a red-shift in the excitation energy. nih.gov The oscillator strength, a measure of the probability of an electronic transition, increases when substituents are placed along the direction of the transition dipole moment of the bright Lₐ excited state. nih.gov The introduction of a carbonyl group, as in anthracene esters, can have a profound effect on fluorescence. For instance, many carbonyl derivatives of anthracene are non-fluorescent at room temperature but become strongly fluorescent at low temperatures (around 77 K). scispace.com This behavior is often linked to the role of intersystem crossing from the S₁ state to a nearby triplet state (Tₙπ*), the energy of which is influenced by the substituent. scispace.com

Specifically for anthracene carboxylates, the position of the carboxylic acid group has a significant impact. Density functional theory (DFT) calculations have shown that for 1,4- and 2,6-anthracene dicarboxylic acids, the carboxylic groups are coplanar with the anthracene ring in both the ground and excited states. vt.eduscispace.com However, for 9,10-anthracene dicarboxylic acid, the dihedral angle is large in the ground state (around 56.6°) and decreases in the excited state (to about 27.7°), accompanied by a puckering of the anthracene ring. researchgate.netvt.eduscispace.com This structural relaxation in the excited state is a key factor governing its photophysical properties.

Furthermore, the introduction of a second substituent at the 10-position can also alter the fluorescence properties. scispace.com For example, methyl or phenyl substitution at the 10-position of 9-anthracene carboxylic acid can lead to a complete loss of photoreactivity in the solid state due to changes in crystal packing. capes.gov.brresearchgate.net

Energy Transfer Mechanisms in Anthracene-Containing Systems

Energy transfer is a fundamental process in multi-component systems containing anthracene derivatives, where the excited state energy of a donor molecule is transferred to an acceptor molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a through-space Coulombic interaction, and Dexter energy transfer, which is a short-range, through-bond interaction requiring orbital overlap. acs.org

In systems where an anthracene moiety is linked to a platinum acetylide segment, intramolecular triplet-triplet energy transfer can occur, sensitizing the triplet state of the anthracene. nih.gov The mechanism can be indirect, involving an initial singlet-triplet energy transfer followed by triplet-triplet energy transfer. nih.gov The efficiency of energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. aps.org

Studies on anthracene-porphyrin complexes have demonstrated that the energy transfer mechanism can be switched by changing a single atom. acs.org With a zinc-porphyrin acceptor, FRET is the dominant mechanism, while with a corresponding ruthenium complex, Dexter energy transfer prevails. acs.org In hybrid structures of ZnO and anthracene, resonant energy transfer can occur from the higher energy states of anthracene to the excitonic states of ZnO, and also from the defect level states in ZnO to the absorption levels in anthracene. optica.org

Fluorescence quenching of anthracene by various molecules can also be mediated by energy transfer. For instance, the quenching of anthracene fluorescence by acrylonitrile (B1666552) is attributed to the formation of a reversible exciplex, with the efficiency of quenching being influenced by solvent polarity and viscosity. niscpr.res.in In solid solutions, the excitation energy of unbound anthracene molecules can be transferred to an anthracene-acceptor complex, leading to fluorescence quenching. rsc.org

Fluorescence Characteristics and Emission Mechanisms

The fluorescence of this compound and its analogues is highly sensitive to their molecular environment, a property that has been extensively studied to understand their emission mechanisms.

Solvent Effects on Fluorescence Emission of Anthracenecarboxylates

The polarity of the solvent can significantly influence the fluorescence spectra of anthracenecarboxylates, a phenomenon known as solvatochromism. researchgate.netresearchgate.net For anthracene-9-carboxylic acid, the fluorescence is particularly sensitive to the solvent environment. researchgate.netresearchgate.net In contrast to anthracene itself, whose fluorescence is largely independent of solvent polarity, anthracene-9-carboxylic acid exhibits a pronounced solvent-dependent fluorescence. researchgate.netresearchgate.net This sensitivity arises from factors such as acid-base equilibria, the potential for dimerization, and structural rearrangements in the excited state. researchgate.netresearchgate.net

The structureless emission often observed for 9-anthracene carboxylic acid has been attributed to an enhanced resonance interaction between the carboxylic acid group and the aromatic ring in the excited state, which is a result of the rotation of the functional group into the plane of the ring system after excitation. researchgate.net The presence of hydrogen bonding between the solvent and the carboxyl group can also play a crucial role in stabilizing the excited state and influencing the emission. scirp.org

The following table summarizes the effect of different solvents on the spectroscopic properties of Anthracene-9-Carboxylic Acid (ANCA). researchgate.net

SolventDielectric Constant (ε)Refractive Index (n)Absorption Maxima (λabs, nm)Molar Extinction Coefficient (log ε)Fluorescence Maxima (λem, nm)
Water78.51.333344, 361, 3804.03, 4.27, 4.44414
Ethanol (B145695)24.31.361345, 363, 3824.01, 4.26, 4.42435
Acetonitrile37.51.344344, 362, 3814.02, 4.26, 4.43440
Ethylacetate6.021.372344, 361, 3804.03, 4.27, 4.44430
Cyclohexane2.021.426344, 361, 3804.03, 4.27, 4.44425

Data derived from a study on Anthracene-9-Carboxylic Acid (ANCA) at a concentration of 2.0 x 10⁻⁶ M. researchgate.net

Fluorescence Quenching and Enhancement Studies

The fluorescence intensity of anthracene derivatives can be either decreased (quenched) or increased (enhanced) by interaction with other molecules or changes in the environment. Fluorescence quenching can occur through various mechanisms, including photoinduced electron transfer (PET), energy transfer, and the formation of non-fluorescent complexes.

Molecular oxygen is a well-known quencher of anthracene fluorescence, a process that is typically diffusion-controlled. nih.gov For methyl 9-anthroate, water has been shown to quench its fluorescence through a physical process, likely involving the formation of a hydrogen-bonded complex that promotes a radiationless decay pathway. uab.pt The quenching of anthracene fluorescence by acrylonitrile in various solvents proceeds via the formation of a reversible exciplex. niscpr.res.in

Conversely, fluorescence enhancement can occur when a quenching pathway is inhibited. For example, in systems containing an anthracene fluorophore and a tertiary amine, PET from the amine can quench the anthracene fluorescence. researchgate.net Protonation of the amine or its complexation with other species can block this PET process, leading to a significant enhancement of fluorescence. researchgate.netunibo.it This principle is utilized in the design of fluorescent sensors. For instance, an anthracene-based boronic acid system shows increased fluorescence upon binding with carbohydrates, a phenomenon attributed to the inhibition of PET. researchgate.net Similarly, the fluorescence of certain anthracene-containing receptors is enhanced in the presence of analytes like ketoprofen (B1673614) due to proton transfer that reduces the efficiency of PET. unibo.it

The table below shows the Stern-Volmer constant for the quenching of anthracene by 5-ethoxycarbonyl-4-cinnamyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one (DHPM) in 1,4-dioxane. ajol.info

QuencherSolventStern-Volmer Constant (KSV, M-1)Quenching Rate Constant (kq, M-1s-1)
DHPM1,4-Dioxane2.52 x 1037.145 x 1011

Data from a study on the fluorescence quenching of anthracene by a dihydropyrimidine (B8664642) derivative. ajol.info

Acid-Base and Monomer-Dimer Equilibria Affecting Fluorescence

The fluorescence properties of anthracene derivatives, including this compound, are intricately linked to their surrounding environment and concentration, which dictate the prevailing acid-base and monomer-dimer equilibria. Studies on the closely related anthracene-9-carboxylic acid (ANCA) provide significant insight into these phenomena, as the fundamental electronic structure of the anthracene core governs the photophysical behavior. researchgate.netdoaj.orgresearchgate.net

In solution, anthracene derivatives can exist in equilibrium between a monomeric and a dimeric form. researchgate.net This equilibrium is highly sensitive to both the concentration of the solute and the nature of the solvent. researchgate.netresearchgate.net At low concentrations, the monomeric species typically predominates, exhibiting a characteristic structured fluorescence spectrum. researchgate.net However, as the concentration increases, the propensity for dimerization rises. researchgate.netresearchgate.net These ground-state dimers can then lead to the formation of excimers (excited-state dimers) upon photoexcitation, which are characterized by a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. researchgate.net For instance, in ethanol solution, increasing the concentration of ANCA leads to the appearance of a new, broad fluorescence band at approximately 510 nm, which is attributed to excimer fluorescence. researchgate.net

The acid-base equilibrium of the substituent group also plays a crucial role, particularly for analogues like ANCA. researchgate.netdoaj.orgunion.edu The protonated (acid) form and the deprotonated (carboxylate) form exhibit distinct photophysical properties. The unprotonated, or ionic, form of ANCA in protonic solvents displays a structured, anthracene-like fluorescence. This is because the strong ground-state solvation of the carboxylate ion inhibits the rotational motion of the substituent relative to the anthracene ring in the excited state. Conversely, the protonated (molecular) form shows a broad, structureless, and significantly red-shifted fluorescence. union.edu This large Stokes shift is attributed to an excited-state rotation of the carboxylic acid group, allowing it to become more planar with the anthracene ring, a conformation that is less favorable in the ground state. While this compound itself does not undergo acid-base equilibrium, its fluorescence can be influenced by the polarity and hydrogen-bonding capability of the solvent, which affects the rotational freedom of the ester group, leading to similar shifts in emission spectra. The fluorescence quantum yields and Stokes shifts of anthracene derivatives with a single carboxyl or ester group are known to be highly dependent on the solvent. union.edu

Chemical SpeciesDescriptionCharacteristic Fluorescence
Neutral Monomer Protonated form at low concentrationSharp, structured fluorescence
Anionic Monomer Deprotonated formStructured, anthracene-like fluorescence
Neutral Dimer Hydrogen-bonded dimer of the neutral formBroad fluorescence at ~470 nm researchgate.net
Excimer Excited-state dimerBroad, structureless fluorescence at ~510 nm researchgate.net

Photoinduced Reactions and Photochemistry of Anthracene Esters

Photodimerization and [4+4] Cycloaddition Reactions in Solution and Solid State

Anthracene esters, including this compound, are well-known to undergo photodimerization, a characteristic photochemical reaction of the anthracene moiety. sioc-journal.cn This reaction involves a [4+4] cycloaddition between two anthracene molecules, where one is in the excited state and the other is in the ground state, leading to the formation of a dimer. researchgate.netresearchgate.net The reaction occurs specifically between the C9 and C10 positions of the two anthracene rings. researchgate.net This process is reversible, with the dimer often being cleaved back to the monomers by thermal means or by irradiation with shorter wavelength UV light. tandfonline.commcmaster.ca

In solution , the photodimerization quantum yields can be influenced by the solvent. For some anthracene derivatives, these yields are significantly increased upon complexation within host molecules like cyclodextrins, which pre-organize the monomers into a favorable orientation for dimerization. beilstein-journals.org

In the solid state , the outcome of the photodimerization is governed by the crystal packing of the monomer molecules, a principle known as topochemical control. iupac.orgrsc.org For a [4+4] cycloaddition to occur efficiently, the anthracene rings of adjacent molecules must be arranged in a parallel, face-to-face orientation with a separation distance of less than approximately 4.2 Å. nih.gov The crystal structure dictates which photoproduct is formed. Depending on the relative orientation of the substituents, different isomers of the dimer (e.g., head-to-head or head-to-tail) can be produced. tandfonline.com

Research on 9-tert-butyl anthracene ester (9TBAE), a close analogue of this compound, has provided detailed insights into solid-state photodimerization. rsc.orgresearchgate.netrsc.org When nanorods of 9TBAE are irradiated, they undergo a crystal-to-crystal transition to form a photodimer, resulting in a significant elongation of the nanorods by up to 15%. rsc.orgresearchgate.net This process forms a metastable polymorph of the dimer, which is energetically less stable than the polymorph obtained by crystallizing the dimer from solution. rsc.org This highlights that solid-state reactions can create unique, high-energy crystalline forms that are not accessible through conventional crystallization. rsc.orgresearchgate.net The study of various anthracene esters has shown that the solid-state photoproduct is often a metastable intermediate that slowly converts to a more stable form. escholarship.org

The table below summarizes key findings from studies on the photodimerization of anthracene esters.

CompoundMediumKey FindingsCitations
9-tert-butyl anthracene ester (9TBAE)Solid-state (nanorods)Undergoes crystal-to-crystal photodimerization causing up to 15% elongation. Forms a highly metastable polymorph. rsc.orgresearchgate.net
9-anthracene carboxylic acid (9AC)Solid-stateExhibits reversible photo-induced twisting motions due to interfacial strain between monomer and photodimer regions. escholarship.org
9-anthracene carboxylate derivativesSolutionPhotodimerization quantum yields can be enhanced by complexation with cyclodextrins. beilstein-journals.org
Hexavalent anthracene compoundsBulk (liquid)Reversible photodimerization upon irradiation with 405 nm light, leading to solidification. The process is thermally reversible. tandfonline.com

Photochromic and Photoswitchable Systems Involving Anthracene Moieties

The reversible nature of the [4+4] photodimerization of anthracene derivatives makes them excellent candidates for the development of photochromic and photoswitchable materials. mcmaster.casemanticscholar.org Photochromism is the phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. In these systems, the anthracene monomer and its photodimer represent the two distinct chemical states that can be interconverted using light of different wavelengths or a combination of light and heat. tandfonline.com

Systems based on 9-anthracene carboxylic acid (9-AC) and its derivatives have been shown to exhibit photochromic behavior. rsc.orgresearchgate.net Crystalline 9-AC, for instance, was found to display radical-induced photochromism upon irradiation with a Xenon lamp. rsc.org This suggests that in addition to dimerization, other photochemical pathways can contribute to the photochromic properties of these molecules. The generation of stable radicals upon irradiation can lead to changes in color and magnetic properties. rsc.orgresearchgate.net

The reversible photodimerization has been harnessed to create photoswitchable systems with applications in areas like smart materials and molecular machines. sioc-journal.cnescholarship.org For example, the dimerization can be used to crosslink polymers, forming a "photogel." mcmaster.ca Irradiation with one wavelength of light induces dimerization and thus gelation or solidification, while irradiation at a different, shorter wavelength (or heating) cleaves the dimers, returning the material to a liquid or solution state. tandfonline.commcmaster.ca This process has been demonstrated in liquid hexa-anthracene compounds, which solidify upon irradiation at 405 nm and revert to a liquid upon heating. tandfonline.com

Furthermore, anthracene moieties have been incorporated into more complex molecular architectures to create sophisticated photoswitches. semanticscholar.orgresearchgate.net For instance, they have been attached to terpyridine ligands to study the potential for creating photochromic supramolecular structures. semanticscholar.org While in some initial studies the coordination properties were not significantly affected by the photochemistry of the anthracene units, the principle remains a promising avenue for research. semanticscholar.org The development of a peri-anthracenethioindigo (PAT) system demonstrates highly efficient all-red-light photoswitching, showcasing the versatility of the anthracene scaffold in creating advanced photoswitchable molecules. researchgate.netresearchgate.net

Singlet Oxygen Generation and its Mechanistic Aspects in Anthracene Endoperoxides

Anthracene and its derivatives, including esters like this compound, can react with singlet oxygen ('O₂) to form 9,10-endoperoxides. researchgate.netplos.org This reaction is a [4+2] cycloaddition. nih.gov More importantly, these endoperoxides can serve as thermal or photochemical sources of singlet oxygen, releasing it through a retro-cycloaddition reaction. nih.govresearchgate.netnih.gov This ability to capture and release singlet oxygen makes anthracene-based endoperoxides valuable in various applications, including photodynamic therapy. nih.gov

The generation of singlet oxygen from an endoperoxide can occur via two primary competing pathways upon photoexcitation: cycloreversion (release of 'O₂) and O-O bond homolysis. acs.orgresearchgate.net

Cycloreversion : This pathway involves the concerted or stepwise cleavage of the two C-O bonds, releasing a molecule of singlet oxygen and regenerating the parent anthracene derivative. nih.govacs.org Theoretical studies on a model endoperoxide show that this cycloreversion can be an asynchronous process, proceeding through an intermediate with only one C-O bond broken. acs.org Importantly, this mechanism can directly generate singlet oxygen in its excited ¹Δg state without the involvement of triplet states. acs.orgresearchgate.net The quantum yield for this process is highly dependent on the structure of the anthracene derivative. researchgate.net

O-O Homolysis : This competing pathway involves the cleavage of the peroxide bond (O-O), forming a diradical intermediate. acs.orgresearchgate.net This diradical can then undergo further rearrangement. This pathway is often the primary deactivation channel for many endoperoxides upon excitation. acs.org

The mechanism for singlet oxygen generation by the parent anthracene derivative itself can also proceed without forming a stable endoperoxide intermediate. Some anthracene derivatives in their excited singlet state can form an exciplex with ground-state triplet oxygen, which then leads to the formation of singlet oxygen. plos.org The efficiency of this process depends on the nature of the substituents at the 9 and 10 positions. plos.org Electron-donating groups generally enhance the reactivity towards singlet oxygen. plos.org

The stability of the endoperoxide and the temperature at which it releases singlet oxygen can be tuned by modifying the substituents on the anthracene ring. nih.gov This allows for the design of molecules that release singlet oxygen under specific, controlled conditions. nih.govresearchgate.net

ProcessDescriptionKey Mechanistic FeatureProductsCitations
Singlet Oxygen Capture [4+2] cycloaddition of singlet oxygen to the anthracene ring.Reaction occurs across the 9,10-positions.9,10-Endoperoxide researchgate.netnih.govplos.org
Singlet Oxygen Release (Cycloreversion) Photo- or thermo-induced cleavage of C-O bonds in the endoperoxide.Can be a concerted or stepwise process, directly yielding excited singlet oxygen.Parent Anthracene + ¹O₂ nih.govacs.orgresearchgate.net
O-O Bond Homolysis Competing photochemical pathway involving cleavage of the peroxide bond.Forms a diradical intermediate that undergoes further reactions.Rearrangement Products acs.orgresearchgate.net
Direct Generation via Exciplex Excited singlet state of anthracene interacts with ground state oxygen.Involves formation of an exciplex.Parent Anthracene + ¹O₂ plos.org

Photodegradation Pathways and Stability Studies

The photostability of this compound and its analogues is a critical factor, particularly for applications in photoactive materials. While photodimerization is a primary photoreaction, other degradation pathways can also occur, often involving reaction with atmospheric oxygen. plos.orgairitilibrary.com

Studies on anthracene-9-carboxylic acid (ANCA) have shown that while it is photostable in many organic solvents, it can be photolabile in aqueous media. airitilibrary.com The photodegradation rate is influenced by pH, suggesting an acid-base catalyzed mechanism. airitilibrary.com The primary photodegradation product of ANCA in the presence of air is often anthraquinone (B42736), which is formed via the 9,10-endoperoxide intermediate. airitilibrary.com This endoperoxide, resulting from the reaction with singlet oxygen, can subsequently decompose to yield the final product. plos.orgairitilibrary.com

The general pathway for this type of photodegradation is as follows:

The anthracene derivative absorbs UV light, becoming photoexcited. plos.org

The excited anthracene derivative can either generate singlet oxygen itself or react with singlet oxygen present in the environment. plos.org

The reaction with singlet oxygen forms an endoperoxide. plos.orgairitilibrary.com

This endoperoxide is often unstable and can decompose, either photochemically or thermally, to yield secondary products like anthraquinone. plos.orgairitilibrary.com

The photostability of anthracene derivatives is also linked to the reversibility of their photodimerization. For some systems, like those based on 9-anthracene carboxylate, the head-to-head photodimers are less thermally stable than the head-to-tail isomers due to greater steric hindrance. tandfonline.com This instability can lead to a higher degree of reversibility but might also be considered a degradation pathway if the monomer is not perfectly reformed or if side reactions occur over many cycles.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Coordination Studies

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in ethyl anthracene-9-carboxylate and studying its coordination behavior. The FT-IR spectrum provides characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key functional groups and their expected vibrational frequencies include:

C=O (Ester Carbonyl): A strong absorption band is typically observed in the region of 1705-1725 cm⁻¹. This band is indicative of the stretching vibration of the carbonyl group in the ester functionality. For instance, in related anthracene (B1667546) derivatives, a strong band at 1707 cm⁻¹ has been attributed to the –CO–N–CO– group. tandfonline.com

C-O (Ester Linkage): The stretching vibrations of the C-O single bond in the ester group usually appear in the 1300-1000 cm⁻¹ range.

Aromatic C-H: Stretching vibrations of the C-H bonds on the anthracene ring are expected above 3000 cm⁻¹.

Aromatic C=C: The in-plane stretching vibrations of the carbon-carbon double bonds within the anthracene ring typically give rise to multiple bands in the 1600-1400 cm⁻¹ region. For example, bands at 1546, 1459, and 1319 cm⁻¹ have been observed for the aromatic rings of similar structures. tandfonline.com

Aliphatic C-H: The stretching and bending vibrations of the C-H bonds in the ethyl group are also present.

FT-IR analysis is not only crucial for confirming the presence of these functional groups but also for studying how the vibrational modes are affected by the molecule's environment or its coordination to other chemical species, such as metal ions. acs.org Changes in the position and intensity of these bands can provide insights into intermolecular interactions and the formation of new chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the anthracene ring typically resonate in the downfield region, usually between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns depend on their position on the ring. For example, in a related anthracene derivative, aromatic protons appeared as multiplets in the range of δ 7.113–7.480 ppm. tandfonline.com

Ethyl Group Protons: The protons of the ethyl group (-CH₂CH₃) exhibit characteristic signals. The methylene (B1212753) (-CH₂) protons adjacent to the oxygen atom are deshielded and typically appear as a quartet, while the methyl (-CH₃) protons appear as a triplet further upfield. In a similar environment, protons of an ethyl group were observed as two triplets and two quartets, indicating a more complex environment. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon atom of the ester carbonyl group is highly deshielded and typically appears in the range of δ 160-180 ppm. mdpi.com

Aromatic Carbons: The carbon atoms of the anthracene ring give rise to a series of signals in the aromatic region, typically between δ 120 and 140 ppm. mdpi.com

Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is found further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

NMR is also a powerful tool for monitoring chemical reactions involving this compound, such as its synthesis or degradation. mdpi.com By observing the appearance of new signals and the disappearance of reactant signals over time, the progress and outcome of a reaction can be accurately determined.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Reactivity Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The anthracene moiety is a strong chromophore, and its extended π-conjugated system gives rise to characteristic absorption bands in the UV region.

The absorption spectrum is typically characterized by a series of well-defined vibronic bands, which are a hallmark of the anthracene chromophore. These bands arise from π-π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. mdpi.comlibretexts.org The position and intensity of these absorption bands can be influenced by the substituent on the anthracene ring and the solvent environment. scispace.com

Key electronic transitions include:

π-π Transitions:* These are the most prominent transitions for aromatic compounds and are responsible for the strong absorption in the UV region. For anthracene derivatives, these transitions result in structured absorption bands. scispace.com

n-π Transitions:* The ester carbonyl group also possesses non-bonding (n) electrons on the oxygen atom. An n-π* transition, where a non-bonding electron is promoted to an antibonding π* orbital, is also possible. masterorganicchemistry.com These transitions are generally weaker than π-π* transitions and may be observed as a shoulder on the main absorption bands. masterorganicchemistry.com

UV-Vis spectroscopy is also a valuable tool for monitoring reactions involving this compound, such as photodimerization or degradation. chemicalbook.comresearchgate.net Changes in the absorption spectrum, such as a decrease in the intensity of the characteristic anthracene bands, can be used to follow the course of the reaction.

Mass Spectrometry (GC-MS) in Product Identification and Degradation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of this compound, as well as for analyzing its degradation products.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (C₁₇H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (250.29 g/mol ). chemsrc.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.

GC-MS is particularly useful for:

Confirming the identity and purity of synthesized this compound.

Identifying byproducts in a reaction mixture.

Analyzing degradation products formed under various conditions, such as exposure to light or heat. researchgate.net

Time-Resolved and Ultrafast Spectroscopic Methods for Kinetic Studies of Excited States

Time-resolved and ultrafast spectroscopic techniques are essential for investigating the dynamics of the electronically excited states of this compound. These methods allow researchers to probe the fate of the molecule on timescales ranging from femtoseconds to seconds after it absorbs light.

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁).

Internal Conversion: Non-radiative decay to a lower electronic state of the same multiplicity.

Photochemical Reactions: The excited molecule can undergo chemical reactions, such as dimerization. rsc.org

Techniques like time-correlated single photon counting (TCSPC) and transient absorption spectroscopy are used to measure the lifetimes of the excited states and to identify transient species. scispace.comrsc.org These studies have revealed that the photophysical properties of anthracene derivatives are highly dependent on factors such as solvent polarity and the nature of substituents. scispace.comresearchgate.net For instance, the rate of energy transfer between the anthracene unit and another connected molecule can be determined using these advanced spectroscopic methods. rsc.org Ultrafast techniques can also shed light on processes that occur faster than solvent relaxation, providing insights into nonequilibrium reaction dynamics. unige.ch

Computational and Theoretical Investigations of Ethyl Anthracene 9 Carboxylate and Analogues

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of aromatic systems. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing the complex electronic structure and reactivity of ethyl anthracene-9-carboxylate and its analogues.

The geometry of an anthracene (B1667546) ester, particularly the orientation of the ester group relative to the planar anthracene ring, is critical in determining its electronic and photophysical properties. DFT calculations are widely used for geometry optimization to find the most stable molecular conformation.

For this compound, steric hindrance between the ester group at the 9-position and the peri-hydrogens on the anthracene ring forces the carboxylate group to twist out of the plane of the aromatic system. X-ray crystallography data reveals a significant dihedral angle of 76.00(19)° between the carboxylate (COO) group and the anthracene plane, with the torsion angle around the O-Csp³ bond of the ethyl group being 108.52(18)°. nih.gov

Computational studies on related anthracene derivatives provide further insight. For instance, DFT calculations on 9,10-anthracene dicarboxylic acid (9,10-ADCA) show that the lowest-energy ground-state structure has a dihedral angle of 56.6° between the carboxylic acid groups and the anthracene plane. scispace.comvt.edu This non-planar conformation is a direct result of steric repulsion. In contrast, analogues like 1,4-ADCA and 2,6-ADCA, where steric hindrance is minimal, are calculated to have planar ground-state geometries with a dihedral angle of 0°. scispace.comvt.eduresearchgate.net These findings highlight the profound impact of substituent position on the ground-state conformation of anthracene derivatives.

Table 1: Calculated and Experimental Dihedral Angles in Anthracene Carboxylic Acids and Esters

CompoundMethodDihedral Angle (Anthracene Plane vs. Carboxyl Group)Reference
This compoundX-ray Diffraction76.00° nih.gov
9,10-Anthracene dicarboxylic acidDFT56.6° scispace.comvt.edu
9-Anthracenecarboxylic acidDFT~60° researchgate.net
2,6-Anthracene dicarboxylic acidDFT scispace.comvt.edu
1,4-Anthracene dicarboxylic acidDFT scispace.comvt.edu

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals.

The HOMO-LUMO energy gap (ΔE) is a key chemical reactivity descriptor. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. tandfonline.com For example, a computational study on various substituted β-carboline derivatives found that an anthracen-9-yl substituted structure possessed the lowest HOMO-LUMO gap, indicating it was the most reactive ("softest") molecule in the series. dergipark.org.tr

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and softness (S), which quantify a molecule's resistance to change in its electron distribution.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) attack. tandfonline.comsemanticscholar.org In anthracene esters, the carbonyl oxygen typically represents a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bonding.

Table 2: Key Chemical Reactivity Descriptors from FMO Theory

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. Small gap suggests high reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge transfer. Hard molecules have a large energy gap.
Chemical Softness (S)1 / ηReciprocal of hardness. Soft molecules are more reactive.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.

Geometry Optimization and Conformational Analysis of Anthracene Esters

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. sandia.gov This is crucial for understanding the photophysical behavior of compounds like this compound, which are known for their fluorescence.

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectra). For anthracene derivatives, these calculations can accurately model the characteristic π-π* transitions of the aromatic core. mdpi.com Furthermore, TD-DFT allows for the optimization of molecular geometries in the excited state.

Studies on 9-anthracenecarboxylic acid and its derivatives have revealed significant geometry changes upon electronic excitation. For 9,10-ADCA, TD-DFT calculations predict that the dihedral angle between the carboxyl groups and the anthracene ring decreases from 56.6° in the ground state to just 27.7° in the first excited state, accompanied by a puckering of the anthracene moiety. scispace.comvt.edu This relaxation in the excited state is a common feature for 9-substituted anthracenes and explains the characteristic broad, structureless fluorescence emission observed for many of these compounds, which is due to the significant difference between the ground and excited state geometries. researchgate.net In contrast, derivatives like 1,4-ADCA and 2,6-ADCA, which are planar in the ground state, are predicted to remain so in the excited state. scispace.comvt.edu

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and their influence on bulk properties like crystal packing. illinois.edu

The crystal structure of this compound is stabilized by a combination of weak intermolecular forces. These include C-H⋯O hydrogen bonds and edge-to-face arene interactions, where a C-H bond from one molecule points towards the center of the aromatic ring of a neighbor. nih.gov Similarly, in an analogue, (E)-2-{ethyl[4-(4-nitrophenyldiazenyl)phenyl]amino}this compound, weak C-H⋯O interactions are the primary drivers of the crystal packing arrangement. iucr.orgescholarship.org

MD simulations can be used to explore the stability of these crystal lattices and to understand how molecules arrange themselves. In other anthracene esters, intermolecular π-π stacking is a dominant cohesive force. publish.csiro.au The balance between different non-covalent interactions, such as C-H⋯π, π-π stacking, and hydrogen bonding, determines the final crystal packing motif (e.g., herringbone vs. sandwich arrangements), which in turn affects the material's properties. acs.orgrsc.org MD simulations can help rationalize these packing preferences and predict how modifications to the molecular structure might alter the solid-state assembly.

Prediction of Spectroscopic Signatures from Computational Models

A key application of computational modeling is the prediction of spectroscopic data, which can be used to validate experimental findings or to interpret complex spectra.

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. For instance, in a study of diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the computed FT-IR and FT-Raman wavenumbers showed excellent agreement with experimental measurements. tandfonline.com

Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can also be computed. These calculations help in the assignment of complex ¹H and ¹³C NMR spectra, especially for large molecules with many overlapping signals. acs.org

As mentioned in section 5.2, TD-DFT is used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. mdpi.com Furthermore, computational methods can predict photoluminescence properties. By calculating the energy difference between the optimized excited state and the ground state, the emission wavelength can be estimated, providing insights into the fluorescence characteristics of anthracene esters. acs.org

Table 3: Computationally Predictable Spectroscopic Data

Spectroscopy TypeComputational MethodPredicted ParametersReference
Infrared (IR) & RamanDFTVibrational Frequencies and Intensities tandfonline.com
NMR (¹H, ¹³C)DFT (with GIAO method)Chemical Shifts and Coupling Constants acs.org
UV-Visible AbsorptionTD-DFTTransition Energies (λmax) and Oscillator Strengths mdpi.com
Photoluminescence (Fluorescence)TD-DFTEmission Wavelengths (λem) acs.org

Solid State Behavior and Supramolecular Assemblies of Ethyl Anthracene 9 Carboxylate

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms and molecules in a crystal. For ethyl anthracene-9-carboxylate, this analysis reveals key conformational features.

The molecule, with the chemical formula C₁₇H₁₄O₂, crystallizes in the orthorhombic space group Pna2₁. iucr.org A significant conformational characteristic is the dihedral angle between the carboxylate (COO) group and the anthracene (B1667546) ring system, which is approximately 76.00(19)°. iucr.orgnih.gov This near-perpendicular arrangement is a result of steric hindrance between the ester group and the peri-hydrogens at the 1 and 8 positions of the anthracene core. union.edu The torsion angle around the O-Csp³ bond of the ethyl ester group is reported to be 108.52(18)°. nih.govresearchgate.net

The crystal packing is characterized by a herringbone arrangement of the anthracene units. iucr.org This packing is a common motif for aromatic molecules and is driven by the optimization of intermolecular interactions. The unit cell parameters determined at a temperature of 153 K are:

a = 8.5431(6) Å

b = 10.2137(7) Å

c = 14.5426(11) Å

V = 1268.94(16) ų

Z = 4 iucr.org

Intermolecular Interactions: Hydrogen Bonding and Arene Interactions in Crystal Lattices

The supramolecular assembly of this compound in the solid state is stabilized by a combination of weak intermolecular forces.

Hydrogen Bonding: The primary hydrogen bonding interaction observed is of the C–H···O type. iucr.orgnih.gov Specifically, a hydrogen atom from the anthracene ring (C5–H5) interacts with the carbonyl oxygen (O1) of a neighboring molecule. iucr.org This interaction, with a donor-acceptor distance of 3.302(2) Å, links the molecules into helical strands that run along the c-axis of the crystal. iucr.org

Influence of Molecular Structure on Crystal Packing Modes and Photoreactivity

The specific molecular structure of this compound directly influences its crystal packing, which in turn governs its photoreactivity. The near-perpendicular orientation of the ethyl carboxylate group with respect to the anthracene plane is a key structural feature. iucr.orgnih.gov This conformation minimizes steric hindrance but also affects how the anthracene moieties can align with each other in the crystal lattice. union.edu

For many anthracene derivatives, photoreactivity in the solid state involves a [4+4] photodimerization reaction between adjacent anthracene rings. figshare.comnih.gov The efficiency of this reaction is highly dependent on the distance and orientation of the neighboring anthracene molecules, as dictated by Schmidt's topochemical principles. nih.gov In the case of this compound, the herringbone packing arrangement, while stable, may not provide the ideal parallel alignment of anthracene planes required for efficient photodimerization. iucr.org

Studies on related 9-anthracene carboxylic acid (9AC) and its derivatives show that even slight modifications to the molecular structure can lead to significant changes in crystal packing and a complete loss of photoreactivity. figshare.comresearchgate.net For instance, substitution at the 10-position of the anthracene core can disrupt the packing necessary for the [4+4] cycloaddition. figshare.comresearchgate.net The presence of the ethyl ester group in this compound, compared to the carboxylic acid in 9AC, alters the hydrogen bonding network and steric environment, which can fundamentally influence the molecular packing and thus its photoreactive properties. iucr.org

Engineering Photomechanical Response through Morphology Control

The ability of certain molecular crystals to undergo light-induced mechanical motion, or a photomechanical response, is a burgeoning field of materials science. researchgate.netescholarship.org This phenomenon is often driven by a reversible photochemical reaction, such as the [4+4] photodimerization of anthracene derivatives. figshare.comnih.gov The resulting lattice strain between the reactant and product domains within the crystal can lead to macroscopic effects like bending, twisting, or shattering. nih.gov

While specific studies on the photomechanical response of this compound are not extensively detailed, research on the parent compound, 9-anthracene carboxylic acid (9AC), and its other derivatives provides a framework for understanding the potential. nih.govresearchgate.netresearchgate.net For a material to exhibit a useful photomechanical effect, several factors are critical:

Reversible Photoreaction: The photochemical reaction must be reversible, often thermally, to allow the material to return to its original state. researchgate.net

Crystal Integrity: The crystal must be able to withstand the strain of the photoreaction without fracturing. figshare.comresearchgate.net

Favorable Crystal Packing: The molecules must be arranged in a way that allows for the photoreaction to occur efficiently. researchgate.net

Engineering the photomechanical response involves controlling the crystal morphology. google.com By tuning crystallization conditions (e.g., solvent, temperature, additives), it is possible to grow crystals with specific shapes and faceting, which can influence the direction and magnitude of the mechanical motion. google.com For example, needle-like or ribbon-like crystals of 9AC derivatives have been shown to bend upon irradiation. nih.govresearchgate.net

In the context of this compound, modifying the crystallization process to favor morphologies that align the molecules for photodimerization and can accommodate the resulting lattice changes would be a key strategy. The esterification of 9AC to form compounds like this compound is one approach that has been explored to modify crystal packing and, consequently, the photomechanical properties of the resulting materials. researchgate.net

Biological and Biomedical Research Applications of Anthracene Esters and Derivatives

Investigations into Biological Activity and Therapeutic Potential

The therapeutic potential of anthracene (B1667546) derivatives is an active area of investigation, with research spanning anticancer, antiviral, and DNA-interactive agents.

Antiviral and Anticancer Research Pathways for Anthracene-Nucleoside Analogues

The structural similarity of certain anthracene derivatives to biological molecules has led to their investigation as potential therapeutic agents, particularly when incorporated into nucleoside analogues. Carbocyclic nucleosides, which are more metabolically stable than their natural counterparts, have shown promise as antiviral and antitumor agents. researchgate.net

In one study, isoxazolino-carbocyclic anthracene nor-nucleosides were synthesized and evaluated for their inhibitory activity against a range of viruses, including Herpes simplex, Hepatitis B and C, and Human Papillomavirus (HPV). While most of the activities were modest, one specific regioisomer demonstrated noteworthy antiviral activity against HPV, with no observed cellular toxicity at concentrations between 1–100 μM. researchgate.net Another compound from a similar synthetic approach, which combined an anthracene moiety with a carbocyclic nucleoside analogue, showed high and selective activity against HPV, with an EC₅₀ value 39 times lower than the control drug, Cidofovir. researchgate.net

In the realm of oncology, anthracene derivatives are recognized as promising anticancer agents. rroij.com The anthraquinone (B42736) substructure, for instance, is a key component of established anticancer drugs like doxorubicin (B1662922) and mitoxantrone. rroij.cominnovareacademics.in Research has shown that bis(imino)anthracene derivatives can act as G-quadruplex ligands, stabilizing these structures in telomeres and oncogenes, which suggests a potential mechanism for anticancer activity. rsc.org Furthermore, natural anthraquinones like emodin (B1671224) and its synthetic halogenated derivatives have been evaluated for antiviral activity against human coronavirus strains, indicating the broad therapeutic potential of the anthracene scaffold. mdpi.com

Exploration of DNA Intercalation and Cleavage Mechanisms

The planar aromatic structure of the anthracene ring system is ideally suited for intercalation between the base pairs of the DNA double helix. rroij.com This non-covalent binding mode is a cornerstone of the biological activity of many anthracene derivatives. The substituents on the anthracene core, particularly at the 9 and 10 positions, are strategically located to fit within the major or minor grooves of DNA, further influencing the binding affinity and specificity. rroij.com

Theoretical studies on anthracene derivatives with side chains have shown that they tend to bind more favorably to A-T rich sequences compared to G-C sequences in DNA. nih.gov This binding can be monitored through the compound's fluorescence. The fluorescence of many anthracene derivatives is quenched by interaction with GC base pairs but enhanced by AT sequences, providing a useful spectroscopic tool for identifying the binding site on the DNA strand. rroij.com

Beyond simple intercalation, some anthracene derivatives can induce DNA damage. The long-lived triplet excited states of anthryl probes can be leveraged to initiate photoreactions that lead to DNA strand cleavage. rroij.com For example, a compound formed by linking an anthraquinone (the intercalating part) with a Zn²⁺ complex (the cleaving part) showed a 15-fold increase in DNA cleavage efficiency compared to the cleaving moiety alone. rroij.com This dual-functionality highlights the versatility of the anthracene framework in designing molecules that can both target and damage DNA, a critical mechanism for many anticancer drugs. sci-hub.se

Modulators of Ion Channel Activity: Focusing on Ca²⁺-Activated Cl⁻ Currents (CaCCs)

Anthracene derivatives have been identified as modulators of ion channels, particularly calcium-activated chloride channels (CaCCs), which are crucial for physiological processes like smooth muscle contraction and epithelial fluid secretion. nih.govbiorxiv.org The parent compound of ethyl anthracene-9-carboxylate, anthracene-9-carboxylic acid (9-AC) , is a well-documented inhibitor of these channels.

In studies on rat vascular smooth muscle cells, 9-AC was shown to inhibit Ca²⁺-activated Cl⁻ currents, with reported IC₅₀ values (the concentration required to inhibit 50% of the current) ranging from 16.5 to 306 µM. These findings suggest a direct interaction between the compound and the chloride channel protein. nih.gov

However, the modulatory effect can be complex. In rabbit pulmonary artery smooth muscle cells, 9-AC exhibited an anomalous effect. While it caused a small inhibition (21±10%) of the maximum outward Cl⁻ current at positive membrane potentials, it significantly enhanced (by 321±34%) the instantaneous inward current at negative potentials. nih.gov This suggests that 9-AC may not be a simple channel blocker but rather a modulator that can both inhibit and potentiate channel activity depending on the conditions. This dual action is not unique to 9-AC and has been observed with other structurally different chloride channel blockers, indicating a complex interaction with the channel's gating mechanism. nih.gov These findings establish the anthracene carboxylic acid scaffold as a key structure for probing and modulating CaCC function.

CompoundTarget/Cell TypeActivityIC₅₀ (µM)
Anthracene-9-carboxylic acid (9-AC) Ca²⁺-activated Cl⁻ current (Rat portal vein smooth muscle)Inhibition16.5 - 306
Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) Ca²⁺-activated Cl⁻ current (Rat portal vein smooth muscle)Inhibition16.5 - 306
Diphenylamine-2,2'-dicarboxylic acid (DPC) Ca²⁺-activated Cl⁻ current (Rat portal vein smooth muscle)Inhibition16.5 - 306

This table presents IC₅₀ values for known inhibitors of Ca²⁺-activated Cl⁻ currents, including the parent acid of the title compound. Data sourced from nih.gov.

Utilization as Fluorescent Bioprobes and Biosensors

The inherent fluorescence of the anthracene core makes it an excellent fluorophore for the development of chemosensors and bioprobes. rroij.com Its chemical stability and strong photoluminescence are properties that researchers have harnessed to detect a wide range of analytes, from small ions to large biomolecules. rroij.comrsc.org

One innovative application is in the detection of specific DNA sequences. Researchers have developed probes where an anthracene tag is attached to a DNA backbone via a flexible linker. In one such design, the probe's fluorescence intensity decreases upon binding to a perfectly matching DNA target strand, but increases when binding to a mismatched strand. This difference allows for the clear identification of single-point variations in a DNA sequence. rsc.org

Anthracene-based probes have also been designed for sensing biologically relevant small molecules and ions. A novel probe, AC-Se, was created by incorporating selenium into an anthracene carboxyimide structure. This probe demonstrates a 104-fold enhancement in fluorescence and a very low detection limit (36.2 nM) specifically for hypochlorous acid, a reactive oxygen species involved in various physiological and pathological processes. rsc.org In another example, an anthracene-based chalcone (B49325) was synthesized that shows aggregation-induced emission, a phenomenon where fluorescence is enhanced in an aggregated state. This property was used to create a sensor for detecting nitroaromatic explosives like picric acid in water. nih.gov Furthermore, by combining anthracene with a phenylboronic acid recognition site, scientists have created a fluorescent probe capable of selectively recognizing sugars under physiological pH conditions. frontiersin.org

Antibacterial Activity of Substituted Anthracene Derivatives

The anthracene framework has served as a scaffold for the development of new antibacterial agents. Studies have shown that specific substitutions on the anthracene ring can impart significant growth-inhibitory activity against various bacterial strains. researchgate.nettubitak.gov.tr

Anthracene-9-carboxylic acid, the parent acid of this compound, has demonstrated potent antibacterial effects. It was found to exhibit strong growth inhibition against the bacterium Clostridium perfringens, a pathogen that can cause gastrointestinal diseases. researchgate.net This suggests that the carboxyl group at the 9-position is a key feature for this biological activity.

More complex anthracene derivatives have also shown promise. A series of newly synthesized heterocyclic compounds featuring an anthracene moiety displayed promising activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria, with Minimum Inhibitory Concentration (MIC) values between 1 and 2 µg/mL. biointerfaceresearch.com In a separate study, hybrid molecules combining anthracene with 1,8-naphthalimide (B145957) and an aminothiazole linker were screened for antimicrobial activity. Certain compounds in this series were found to be particularly potent against E. coli, B. subtilis, and S. aureus. orientjchem.org Additionally, ester-functionalized isoxazoles that incorporate an anthracene moiety have been synthesized and shown to possess significant antibacterial and antifungal properties. edu.krd

Compound Class/DerivativeBacterial StrainsActivity/MIC
Anthracene-9-carboxylic acid Clostridium perfringensStrong growth inhibition
Hybrid Anthracene-Pyrroloanthracen Derivatives Escherichia coli, Bacillus cereusMIC: 1-2 µg/mL
Anthracene-Aminothiazole Hybrid (Compound 4c) E. coli, B. subtilis, S. aureusMIC: 7.63 µM, 9.13 µM, 8.39 µM

This table summarizes the antibacterial activity of various anthracene derivatives against different bacterial strains. Data sourced from researchgate.netbiointerfaceresearch.comorientjchem.org.

Materials Science and Engineering Applications of Ethyl Anthracene 9 Carboxylate

Organic Electronic Materials Development

The planar structure of the anthracene (B1667546) core facilitates effective π-π stacking interactions, a crucial characteristic for efficient charge transport in organic semiconductor devices. frontiersin.org This property positions anthracene derivatives as key building blocks in the field of organic electronics. beilstein-journals.orgevitachem.com

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Anthracene derivatives are widely employed as essential materials in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). beilstein-journals.org In OLEDs, they often serve as the emissive layer, prized for their capacity to emit light with high efficiency and color purity upon electrical excitation. frontiersin.org Their inherent stability and high charge carrier mobility also make them excellent candidates for the semiconductor channel material in OFETs. beilstein-journals.orgfrontiersin.org

Research has specifically highlighted the potential of complexes derived from anthracene-9-carboxylic acid in OLEDs. For instance, a tin(IV)-carboxylate coordination complex using anthracene-9-carboxylic acid as a primary ligand was synthesized and used as the light-emitting layer (LEL) in an OLED device. researchgate.net This device demonstrated notable performance, underscoring the applicability of this class of compounds. researchgate.net

Performance of an OLED Device Using a Tin(IV) Anthracene-9-carboxylate Complex as the Light-Emitting Layer researchgate.net
Performance MetricValue
Maximum Luminance6550 cd/m²
Maximum Power Efficiency7.2 lm/W
Driving Voltage~7 V

While direct application of ethyl anthracene-9-carboxylate in a final device is not extensively documented, its structural similarity to these high-performing components makes it a compound of interest. The synthesis of various ester-functionalized anthracene derivatives for use in OFETs further supports the potential role of this compound as a key intermediate or functional unit in organic electronics. researchgate.net

Charge Transport and Electronic Properties in Anthracene-Based Materials

The charge transport capability of anthracene-based materials is intrinsically linked to their molecular arrangement and electronic structure. The planar nature of the anthracene molecule promotes π-π stacking, creating pathways for charge carriers (electrons and holes) to move through the material. frontiersin.org The efficiency of this transport can be modulated by introducing various functional groups to the anthracene core. researchgate.net

Liquid Crystal and Self-Assembled Systems Design

The design of liquid crystals and self-assembled systems often leverages molecules that can organize into ordered structures. Anthracene derivatives, including esters of 9-anthracene carboxylic acid, have been explored for these applications due to their rigid core and potential for directed intermolecular interactions. uea.ac.uk

One study detailed the synthesis of triphenylene (B110318) monoesters, including a 9-anthracenoyl derivative, to investigate their liquid crystalline behavior. uea.ac.uk While this specific ester did not form a liquid crystal phase in the studied system, its synthesis highlights its role as a building block in the design of discotic liquid crystals. uea.ac.uk

A more direct application is found in the development of photo-crosslinkable liquid compounds. A hexavalent compound featuring six 9-anthracene carboxylate terminals was synthesized and found to be a viscous liquid at room temperature. tandfonline.com This material could be converted from a liquid to a solid state upon irradiation with light, demonstrating its function as a photo-curable adhesive. tandfonline.com This behavior is a direct result of the self-assembly and subsequent photochemical reaction of the anthracene units. tandfonline.com The initial liquid state, despite the high molecular weight, was attributed to the bent shape of the 9-anthracene terminal groups. tandfonline.com

Photoresponsive and Stimuli-Responsive Materials

Materials that respond to external stimuli, such as light, are at the forefront of materials innovation. Anthracene derivatives, particularly esters of 9-anthracene carboxylic acid, are a prominent class of photoresponsive molecules due to their characteristic photodimerization reaction. tandfonline.comresearchgate.net

Development of Photochromic and Photomechanical Materials

The development of photochromic (light-induced color change) and photomechanical (light-induced shape change) materials frequently utilizes the reversible photochemical reactions of anthracene compounds. researchgate.net The core reaction is a [4+4] photodimerization that occurs between two parallel anthracene molecules upon exposure to UV or near-visible light. rsc.org This reaction converts two aromatic anthracene units into a non-aromatic dimer, causing a significant change in the material's absorption spectrum and physical properties. tandfonline.comresearchgate.net

Esterification of 9-anthracene carboxylic acid is a common strategy to create photoresponsive materials with tailored properties. researchgate.net For example, liquid compounds terminated with 9-anthracene carboxylate units exhibit reversible changes in their UV-Vis absorption spectra when irradiated. tandfonline.com In one study, a thin film of a hexa-anthracene derivative showed a significant decrease in absorbance in the 300-400 nm range upon irradiation, which corresponded to the material solidifying. tandfonline.com This process was thermally reversible, with the initial liquid state and absorbance spectrum being recovered upon heating. tandfonline.com

Photochemical Properties of a Liquid Hexa-Anthracene-9-Carboxylate Compound tandfonline.com
PropertyObservation
Irradiation Wavelength405 nm
Physical State ChangeLiquid to Solid
Absorbance Decrease (300-400 nm)Reduced to 40% of initial
Thermal Recovery Condition180°C for 5 minutes
ReversibilityReproducible over 5 cycles

This reversible photodimerization is the basis for creating materials that can perform mechanical work. Crystals of anthracene derivatives have been shown to bend, expand, or shatter upon irradiation as a result of the internal stress generated by the dimerization reaction. researchgate.net Fluorination of 9-anthracene carboxylic acid has been shown to improve photomechanical properties, making the crystals less brittle and capable of enduring more bending cycles. researchgate.net

Actuation Mechanisms in Solid-State Anthracene Derivatives

The actuation mechanism in solid-state anthracene derivatives is a direct consequence of the [4+4] photodimerization reaction. rsc.org For this reaction to occur in the solid state, the anthracene molecules must be packed in a crystal lattice in a way that satisfies specific geometric criteria, with the reacting double bonds being parallel and within a certain distance (typically less than 4.2 Å). researchgate.net

When a crystal is irradiated, the conversion of monomer pairs to dimer products introduces significant strain into the crystal lattice because the dimer has a different size and shape than the two monomers it replaced. scispace.com This strain induces a mechanical stress that can cause the entire crystal to change shape, resulting in observable actuation. researchgate.netscispace.com

The reversibility of this actuation is key to creating functional devices. For many 9-anthracene carboxylate derivatives, the photodimer is thermally unstable and will spontaneously revert to the monomer state, allowing the material to return to its original shape. researchgate.net The thermal stability of the dimer can be influenced by steric hindrance; for example, "head-to-head" dimers of 9-substituted anthracenes are often less stable than "head-to-tail" isomers, leading to lower dissociation temperatures and faster recovery times. tandfonline.com

Dissociation Temperatures of Crosslinked Anthracene-Hexamer Isomers tandfonline.com
IsomerDissociation Temperature
1-Anthracene Carboxylate Derivative (1At6)220°C
9-Anthracene Carboxylate Derivative (9At6)160°C

This direct conversion of light energy into mechanical work at the molecular level establishes anthracene carboxylate esters as promising candidates for developing advanced actuators, sensors, and smart materials.

Building Blocks for Polymeric Architectures and Advanced Composites

This compound, while not typically used directly as a monomer, is a pivotal precursor for crafting functional monomers that embed the unique photophysical and photochemical properties of the anthracene core into a wide array of polymeric and composite materials. The anthracene moiety is prized in materials science for its ability to undergo reversible [4+4] photocycloaddition, its distinct fluorescence, and its rigid, planar structure, which can be leveraged to create advanced materials with tunable properties. researchgate.net

The ester group of this compound can be readily transformed into more reactive functionalities suitable for polymerization. For instance, hydrolysis yields anthracene-9-carboxylic acid, and reduction produces (anthracen-9-yl)methanol. These derivatives serve as key intermediates for introducing the anthracene unit into polymers, either as a pendant group or within the main chain.

Polymeric Architectures via Functionalized Anthracene Monomers

The most prominent application of the anthracene-9-carboxylate core in polymer science is the development of stimuli-responsive materials. By functionalizing polymer backbones with pendant anthracene groups, researchers can create networks that are reversibly crosslinkable using light or heat. specificpolymers.com

Photo-reversible Crosslinking: The [4+4] cycloaddition of anthracene is a cornerstone of this technology. When irradiated with UV light (typically >300 nm), two anthracene moieties dimerize, forming a covalent bond that crosslinks the polymer chains. nih.gov This process can transform a soluble thermoplastic material into a rigid, insoluble thermoset. The crosslinking is often reversible; exposure to shorter wavelength UV light (<300 nm) or heat can cleave the dimer, restoring the original polymer structure. nih.govnih.gov This reversibility is highly sought after for applications in self-healing materials, recyclable thermosets, and 3D printing. specificpolymers.comdigitellinc.com

For example, a degradable network polymer was synthesized using the photodimer of 9-anthracene carboxylic acid as a crosslinker for bisepoxides. oup.com The resulting network was thermally cured at 100–110 °C and could be fully decrosslinked and solubilized by heating to 150 °C for 30 minutes. oup.com This demonstrates the potential for creating recyclable epoxy-based composites.

Research Findings on Anthracene-Based Polymers: Studies have explored incorporating anthracene derivatives into various polymer systems, including polyacrylates, polyurethanes, polyimides, and polysiloxanes, to create materials with enhanced thermal, mechanical, and optical properties. specificpolymers.comacs.orgresearchgate.net

Polyimides: A series of anthracene-based polyimides were synthesized from an ester-functionalized anthracene diamine monomer and various commercial dianhydrides. These polymers exhibited exceptional thermal stability, with decomposition temperatures (Td5%) ranging from 450–530 °C and glass transition temperatures (Tg) between 270–410 °C. acs.org

Polymethacrylates: Copolymers containing anthracene-functionalized methacrylate (B99206) have been shown to form reversible networks through photodimerization upon UV irradiation, with thermal dissociation occurring around 200 °C. specificpolymers.com

Porous Polymers: Porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene with comonomers like divinylbenzene (B73037) have been synthesized. These materials form regular microspheres with high specific surface areas (134–472 m²/g) and good thermal stability up to 307 °C, alongside fluorescence under UV light. mdpi.com

Below are data tables summarizing the properties of various polymers synthesized using functionalized anthracene building blocks derived from precursors like this compound.

Table 1: Thermal Properties of Anthracene-Based Polyimides

This table presents the glass transition temperature (Tg) and 5% weight loss temperature (Td5%) for a series of polyimides incorporating an anthracene-based diamine monomer.

Polymer NameDianhydride UsedTg (°C)Td5% (°C)Source
An6F-PI6FDA410530 acs.org
AnDS-PIDSDA350480 acs.org
AnOD-PIODPA280510 acs.org
AnBT-PIBTDA300450 acs.org
AnBPA-PIBPADA270520 acs.org

Table 2: Optical and Electrochemical Properties of Anthracene-Containing Conjugated Polymers

This table summarizes the absorption maxima and optical bandgaps for alternating conjugated polymers containing anthracene units, highlighting their potential in optoelectronic applications.

Polymer NameAbsorption Max (λmax, film, nm)Optical Bandgap (Eg, eV)Source
PPADEBT5012.14 arabjchem.org
Poly[ANT-PPy]4102.76 bohrium.com

Advanced Composites

The incorporation of anthracene-based polymeric materials as either the matrix or a functional additive can lead to advanced composites with stimuli-responsive behavior. The ability to reversibly crosslink a polymer matrix allows for the creation of "smart" composites that can be repaired, reshaped, or recycled on demand.

For instance, anthracene-functionalized polymers can be used as a matrix material for composites. Upon damage, the material can be exposed to heat or a specific wavelength of light to induce de-crosslinking, allowing the material to flow and heal cracks before being re-crosslinked to restore its structural integrity. specificpolymers.com Furthermore, the rigid structure of the anthracene dimer can enhance the mechanical stiffness of the composite material, while the monomeric form allows for processability. rsc.org This dynamic control over material properties is a significant advantage in the design of high-performance and sustainable composites.

Structure Activity and Structure Property Relationships in Ethyl Anthracene 9 Carboxylate Derivatives

Impact of Ester Group Modifications on Molecular Conformation and Behavior

The ester group at the 9-position of the anthracene (B1667546) core plays a pivotal role in determining the molecule's three-dimensional structure and, consequently, its solid-state properties. The orientation of the carboxylate group relative to the plane of the anthracene ring is a critical parameter.

In the crystal structure of ethyl anthracene-9-carboxylate, the carboxylate (COO) group is significantly twisted out of the plane of the anthracene system, forming a dihedral angle of 76.00°. nih.gov Additionally, the torsion angle around the O-Csp³ bond of the ethyl group is 108.52°. nih.gov This non-planar conformation is a result of steric hindrance between the ester group and the peri-hydrogens on the anthracene ring.

Modifying the ester group, for instance, by changing the alkyl chain from ethyl to other groups, or by studying the parent 9-anthracenecarboxylic acid, provides insight into structure-property relationships. The ester group is generally planar, but the barrier to rotation around the C–O single bond is significant. modgraph.co.uk For the parent 9-anthracenecarboxylic acid (9-ACA), computational studies have shown that the dihedral angle between the carboxylic group and the anthracene system is approximately 60° in the ground state. researchgate.net Upon electronic excitation to the S₁ state, this angle decreases to about 30°, indicating a significant structural relaxation and increased conjugation in the excited state. researchgate.net This relaxation is responsible for the large Stokes shift observed in its fluorescence spectrum. researchgate.netscispace.com

In contrast, for the deprotonated form, anthracene-9-carboxylate, the carboxylate group remains largely decoupled from the aromatic system, with a dihedral angle near 90° in both the ground and excited states. researchgate.net This lack of excited-state relaxation highlights the crucial role of the ester or acid functionality. Studies on a series of 12 different esters of 9-anthracenecarboxylic acid have been conducted to correlate properties like triboluminescence with their specific crystal structures, further emphasizing how modifications to the ester moiety can systematically alter the material's bulk properties. acs.org

Table 1: Influence of Ester/Carboxyl Group on the Dihedral Angle with the Anthracene Ring
CompoundStateDihedral Angle (°)Source
This compoundGround (Crystal)76.00 nih.gov
9-Anthracenecarboxylic acidGround (Calculated)~60 researchgate.net
9-Anthracenecarboxylic acidExcited (S₁) (Calculated)~30 researchgate.net
Anthracene-9-carboxylate (anion)Ground & Excited (Calculated)~90 researchgate.net
9,10-Anthracene dicarboxylic acidGround (Calculated)56.6 scispace.com
9,10-Anthracene dicarboxylic acidExcited (S₁) (Calculated)27.7 scispace.com

Substituent Effects on Photophysical and Photochemical Characteristics

The photophysical and photochemical properties of the this compound scaffold can be precisely tuned by introducing substituents onto the anthracene ring system. These modifications alter the molecule's electronic structure, influencing its absorption and emission characteristics, fluorescence efficiency, and photochemical reactivity. rsc.org

Attaching substituents at the 9- and 10-positions is a particularly effective strategy. rsc.org Unsubstituted anthracene has a moderate fluorescence quantum yield (around 30%) due to efficient intersystem crossing to the triplet state. rsc.org However, substitution at these positions can significantly increase the quantum yield. rsc.org For example, derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) are known to be highly efficient green emitters, a property attributed to the extended π-conjugation through the acetylene (B1199291) linkages, which increases the transition dipole moment. acs.org

The electronic nature of the substituents—whether they are electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CN, -CF₃)—plays a critical role. rsc.orgacs.org These groups perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. acs.org For instance, introducing halogen substituents like fluorine and bromine can cause redshifts in both the absorption and emission spectra. acs.org

The position of substitution is also crucial. A study on anthracene dicarboxylic acids (ADCA) revealed significant differences between isomers. scispace.com The 1,4- and 2,6-ADCA isomers behave differently from the 9,10-ADCA isomer, as the substituents perturb the electronic transitions along the longitudinal and transverse axes of the anthracene core to varying degrees. scispace.com

Photochemical reactivity, such as the characteristic [4+4] photodimerization of anthracenes, is also highly sensitive to substitution. mdpi.comacs.org Bulky substituents at or near the 9- and 10-positions can sterically hinder the approach of two anthracene molecules, thereby inhibiting or completely preventing dimerization. researchgate.net This effect is critical in designing materials that are either photoreactive or photostable.

Table 2: Photophysical Properties of Selected Substituted Anthracene Derivatives
Compound/SubstituentsSolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Source
9,10-di(thiophen-2-yl)anthraceneToluene (B28343)4344570.86 rsc.org
9,10-bis(4-methoxyphenyl)anthraceneToluene4034250.99 rsc.org
9,10-bis(4-cyanophenyl)anthraceneToluene4054250.89 rsc.org
10-(Diphenylphosphoryl)-6-methoxyanthracene-9-carbonitrileDCM4405300.95 acs.org
10-(Diphenylphosphoryl)-6,7-difluoroanthracene-9-carbonitrileDCM4194740.91 acs.org
9,10-Anthracene dicarboxylic acidTHF3814550.66 scispace.com

Rational Design Principles for Modulating Compound Functionality and Targeting Specific Applications

The knowledge of structure-property relationships allows for the rational design of this compound derivatives with specific functionalities. This involves the deliberate modification of the molecular structure to achieve a desired outcome for applications in materials science, such as photomechanical actuators, OLEDs, and chemical sensors. researchgate.netresearchgate.net

Photomechanical Materials: One major goal is the creation of molecular crystals that undergo reversible mechanical motion when exposed to light. acs.orgresearchgate.net This effect is driven by the [4+4] photodimerization reaction, which changes the size and shape of the molecules within the crystal. The rational design challenge is to modify the anthracene core, for example, through esterification or substitution, to control the reaction's properties without disrupting the necessary crystal packing required for the mechanical response. researchgate.net For instance, substitution at the 10-position of 9-anthracenecarboxylic acid with a methyl or phenyl group was found to alter the crystal packing in such a way that it completely suppressed the photoreactivity. acs.org This demonstrates that a successful design must balance intramolecular electronic and steric effects with intermolecular interactions. researchgate.net

Organic Light-Emitting Diodes (OLEDs): For emitter applications, the primary design principle is to maximize fluorescence quantum yield and tune the emission color. rsc.orgacs.org As established, substitution at the 9- and 10-positions is a key strategy to increase emissive efficiency by reducing non-radiative decay pathways. rsc.org A further design principle involves attaching bulky substituents, not just to tune electronic properties, but also to physically prevent the close packing of chromophores in the solid state. acs.org This steric hindrance inhibits the formation of non-emissive aggregates or excimers, a common cause of fluorescence quenching in thin films. acs.org

Mechanophores and Sensors: Anthracene derivatives can be designed as stress-sensing molecules (mechanophores). Dimeric anthracene compounds can be incorporated into polymers, where mechanical force can induce the cleavage of the dimer back into its fluorescent monomeric units. researchgate.net The rational design strategy here involves tuning the mechanical sensitivity of the dimer to correspond to the stress levels relevant for a specific application, such as damage detection in structural materials. researchgate.net Similarly, the sensitivity of the anthracene fluorescence to its environment can be exploited to design chemical sensors.

In essence, the rational design of functional anthracene-based materials is a multi-parameter optimization problem. It requires a deep understanding of how changes to the ester group, substituent type, and substituent position collectively influence molecular conformation, crystal packing, and photophysical characteristics to achieve a targeted function. researchgate.net

Q & A

Q. What are the standard laboratory synthesis protocols for Ethyl anthracene-9-carboxylate, and how is purity ensured?

this compound is synthesized via esterification of 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine as a catalyst. The reaction occurs in anhydrous dichloromethane under reflux conditions (~11 hours). Post-reaction, the product is extracted with aqueous HCl to remove unreacted reagents, dried over CaCl₂, and purified via recrystallization from acetone (yield: 82%). Purity is confirmed through melting point analysis (381–382 K), elemental analysis (C: 81.42%, H: 5.90%), and spectroscopic techniques like ¹H-NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • X-ray diffraction (XRD): Resolves crystal packing, unit cell parameters (e.g., a = 9.5385 Å, b = 10.2860 Å, c = 11.9881 Å), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, edge-to-face π-stacking at 2.86 Å) .
  • ¹H-NMR and FTIR: Verify ester formation and absence of unreacted starting materials .
  • UV/Vis spectroscopy: Assess electronic transitions related to the anthracene core .

Advanced Research Questions

Q. How do molecular packing and intermolecular interactions influence the supramolecular structure of this compound?

The crystal structure exhibits helical hydrogen-bonded strands along the c-axis, stabilized by weak C–H⋯O interactions (e.g., O2–H26: 2.55 Å). Anthracene units adopt an edge-to-face herringbone arrangement (closest contact: 2.86 Å), driven by dipole-dipole interactions (calculated dipole moment: 7.6806 Debye). These features contrast with methyl 9-anthracenecarboxylate, where ester substituent size alters packing modes . Computational modeling (e.g., density functional theory) could further elucidate energy landscapes, though such data are not explicitly reported in the evidence .

Q. What is the role of this compound derivatives in reversing multidrug resistance (MDR) in cancer cells?

Derivatives like 6-((3-hydroxypropyl)amino)hexyl anthracene-9-carboxylate inhibit P-glycoprotein (P-gp), a drug efflux pump overexpressed in resistant cancers. These compounds are synthesized via coupling reactions (e.g., EDC/HOBt-mediated esterification) and evaluated using cytotoxicity assays and P-gp inhibition studies. Structural optimization of the spacer (e.g., hexyl vs. ethyl chains) enhances binding affinity to P-gp’s hydrophobic pockets .

Q. How is this compound utilized in studying anion transport mechanisms?

Anthracene-9-carboxylate (A9C) acts as a competitive inhibitor of anion channels (e.g., Cl⁻, SO₄²⁻). In biological studies, A9C (200–300 μM) is applied to root exudates or epithelial cells to block transmembrane anion transport. The ethyl ester variant may enhance membrane permeability due to its lipophilicity, though direct evidence for this compound in such assays requires further validation .

Q. What strategies are employed to design metal complexes using anthracene-9-carboxylate ligands, and what are their applications?

Anthracene-9-carboxylate forms luminescent complexes with metals like Zn, Cd, and Ni. These are synthesized via carboxylate ligand exchange and characterized via XRD and photoluminescence spectroscopy. Potential applications include organic light-emitting diodes (OLEDs), where the anthracene core’s π-conjugation enhances electroluminescence efficiency. Notably, no tetraorganodistannoxanes with this ligand have been reported, suggesting an untested area for catalytic or material science applications .

Methodological Considerations

  • Data Contradictions: While this compound’s synthesis is consistent across studies , discrepancies in crystal packing (e.g., helical vs. planar arrangements) highlight the need for context-dependent analysis of substituent effects.
  • Experimental Design: For crystallography, refine data using SHELXL (e.g., SADABS for absorption correction) and validate with redundancy (Rint < 5%) .
  • Advanced Characterization: Pair XRD with computational tools (e.g., Mercury for crystal visualization) to map non-covalent interactions critical for material properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl anthracene-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl anthracene-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.